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Compound of Interest

Compound Name: 2-Chloro-3-methylpent-1-ene

Cat. No.: B14660394

This guide provides a comprehensive analysis of the *H and 13C Nuclear Magnetic Resonance
(NMR) spectra of 2-Chloro-3-methylpent-1-ene. Due to the absence of publicly available
experimental spectra, this document presents predicted spectral data, offering a valuable
reference for researchers, scientists, and professionals in drug development. The assignments
are based on established principles of NMR spectroscopy and computational prediction tools.

Predicted *H and **C NMR Spectral Data

The following tables summarize the predicted chemical shifts (&), multiplicities, and
assignments for each unique proton and carbon atom in 2-Chloro-3-methylpent-1-ene. These
predictions are generated using computational algorithms that consider the electronic
environment of each nucleus.

Table 1: Predicted *H NMR Spectral Data for 2-Chloro-3-methylpent-1-ene
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. . Coupling
Chemical Shift . .
Protons Multiplicity Constant (J, Assignment
(3, ppm)
Hz)
H-1la 5.35 d ~2.0 Vinyl Proton
H-1b 5.20 d ~2.0 Vinyl Proton
H-3 2.50 m - Methine Proton
Methylene
H-4 1.60 m -
Protons
Methylene
H-4' 1.45 m -
Protons
H-5 0.95 t 7.4 Methyl Protons
3-CHs 1.10 d 6.8 Methyl Protons

Table 2: Predicted 3C NMR Spectral Data for 2-Chloro-3-methylpent-1-ene

Carbon Chemical Shift (6, ppm) Assignment
C-1 1155 =CH:

c-2 145.0 =C(Cl)

C-3 45.0 CH

C-4 25.0 CH:z

C-5 115 CHs

3-CHs 20.0 CHs

Experimental Protocol

The following is a generalized experimental protocol for the acquisition of *H and 3C NMR
spectra for a compound like 2-Chloro-3-methylpent-1-ene.
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Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is

recommended for optimal resolution.

Sample Preparation:

Dissolve approximately 5-10 mg of 2-Chloro-3-methylpent-1-ene in 0.6-0.7 mL of a suitable
deuterated solvent. Deuterated chloroform (CDCls) is a common choice for non-polar organic
molecules.[1]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution
to serve as a reference for the chemical shifts (6 = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30").
Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Temperature: 298 K.

13C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to simplify the
spectrum to singlets for each carbon.

Spectral Width: Approximately 200-220 ppm.[2]
Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.
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e Number of Scans: 128-1024 or more, as the 13C nucleus is less sensitive than the 1H
nucleus.[3]

o Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the signals in the 'H NMR spectrum to determine the relative ratios of the different
types of protons.

Structural Assignment and Rationale

The predicted chemical shifts are consistent with the molecular structure of 2-Chloro-3-
methylpent-1-ene. The vinyl protons (H-1) are expected to appear at the most downfield
positions in the *H NMR spectrum due to the deshielding effect of the double bond. The
geminal coupling between these two non-equivalent protons would result in two doublets. The
methine proton (H-3) is coupled to the adjacent methylene protons and the methyl protons,
leading to a complex multiplet. The ethyl group protons (H-4 and H-5) will show a multiplet and
a triplet, respectively. The methyl group attached to C-3 will appear as a doublet due to
coupling with the H-3 proton.

In the 13C NMR spectrum, the olefinic carbons (C-1 and C-2) are the most deshielded. The
carbon atom bonded to the electronegative chlorine atom (C-2) is expected to have a higher
chemical shift than the terminal vinyl carbon (C-1). The aliphatic carbons (C-3, C-4, C-5, and 3-
CHs) will appear at higher field (lower ppm values).

To further confirm these assignments, two-dimensional (2D) NMR experiments such as COSY
(Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be
invaluable. COSY would reveal the proton-proton coupling network, while HSQC would
correlate each proton to its directly attached carbon atom.
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Visualization of Molecular Structure and Key NMR
Correlations

The following diagram illustrates the molecular structure of 2-Chloro-3-methylpent-1-ene and
highlights the key groups of protons for NMR analysis.

Caption: Molecular structure of 2-Chloro-3-methylpent-1-ene with key proton groups
highlighted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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